![molecular formula C18H13N3OS B12907749 2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline CAS No. 50930-12-6](/img/structure/B12907749.png)
2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one is a quinazoline derivative known for its diverse biological activities. Quinazolines are a class of heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one typically involves the condensation of naphthyl-substituted cyclohexenones with guanidine in the presence of sodium ethoxide (NaOEt). This reaction yields a series of 2-amino-5-aryl-5,6-dihydro-7-(naphthalen-2-yl)quinazolin-4-ols .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same condensation reaction, optimized for higher yields and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Applications De Recherche Scientifique
2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. This binding can inhibit or modulate the activity of these targets, leading to therapeutic effects such as anticancer or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-aryl-5,6-dihydro-7-(naphthalen-2-yl)quinazolin-4-ols: These compounds share a similar quinazoline core structure but differ in the substituents attached to the naphthalene ring.
Quinazoline Derivatives: A broad class of compounds with diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-Amino-5-(naphthalen-2-ylthio)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
50930-12-6 |
|---|---|
Formule moléculaire |
C18H13N3OS |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-amino-5-naphthalen-2-ylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3OS/c19-18-20-14-6-3-7-15(16(14)17(22)21-18)23-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H3,19,20,21,22) |
Clé InChI |
IZPDGQDHNDZSBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=C3C(=O)NC(=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


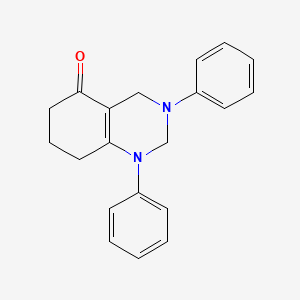
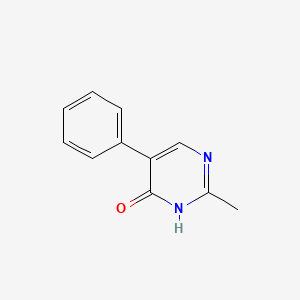

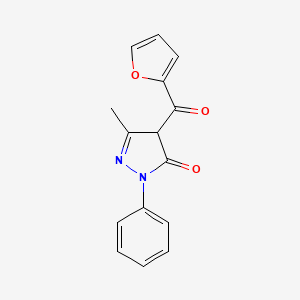
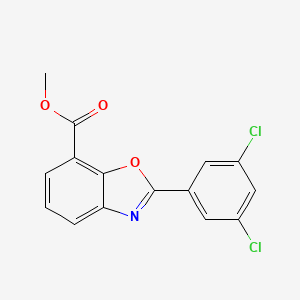
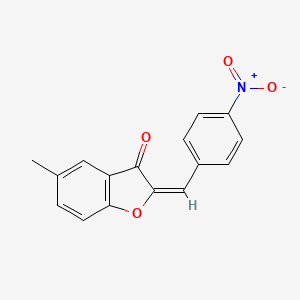

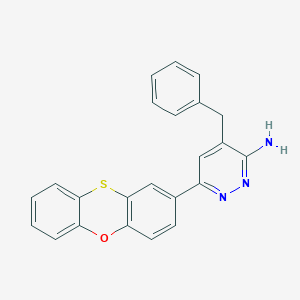
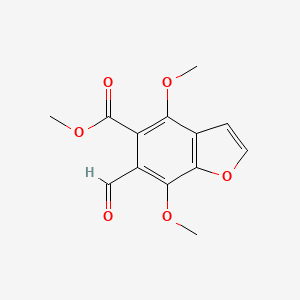

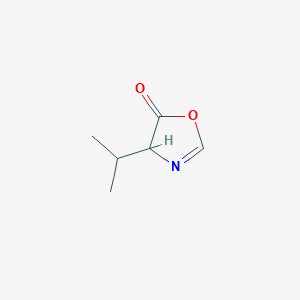
![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
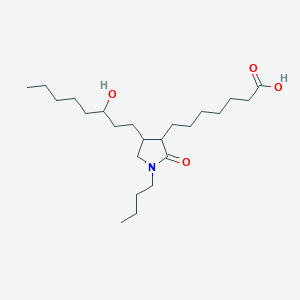
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
